molecular formula C19H16N4O B11272258 3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11272258
M. Wt: 316.4 g/mol
InChI Key: HGYXKPNTROEMDH-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining oxadiazole and pyrazole rings with methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylhydrazine with an appropriate nitrile oxide to form the pyrazole ring, followed by cyclization with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Biology: Research includes its role as a probe in biochemical assays and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl-4-(substituted)thiosemicarbazides
  • 3-methylphenyl 2-(4-methylphenyl)-4-quinolinecarboxylate

Uniqueness

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or electronic materials.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H16N4O/c1-12-7-3-5-9-14(12)16-11-17(22-21-16)19-20-18(23-24-19)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,21,22)

InChI Key

HGYXKPNTROEMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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